Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold, and this particular derivative combines it with a sterically significant and lipophilic 4-tert-butylphenyl ethanone moiety, potentially enhancing membrane permeability and metabolic stability.[1] This document details two robust and strategically distinct synthetic pathways: a primary route via Friedel-Crafts acylation and a viable alternative using a Grignard reagent. The guide is designed to provide not only procedural steps but also the underlying mechanistic rationale and critical experimental considerations essential for successful synthesis in a research and development setting.
Introduction and Strategic Overview
The 2-substituted benzoxazole framework is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[2][3] The target molecule, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, is a valuable scaffold for building more complex pharmaceutical agents. Its synthesis necessitates the strategic formation of both the benzoxazole heterocycle and the key carbon-carbon bond linking the aryl ketone to the methylene bridge.
This guide explores two primary retrosynthetic disconnections that address these challenges effectively:
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Pathway A (Friedel-Crafts Acylation): This approach involves disconnecting the C-C bond between the carbonyl carbon and the tert-butylphenyl ring. The synthesis proceeds by first constructing a 2-(benzoxazol-2-yl)acetyl chloride intermediate, which then acylates tert-butylbenzene in a classic electrophilic aromatic substitution reaction.
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Pathway B (Grignard Reaction): This alternative strategy also focuses on the formation of the ethanone C-C bond. It utilizes the nucleophilic addition of a 4-tert-butylphenyl Grignard reagent to a 2-cyanomethylbenzoxazole electrophile, followed by hydrolysis to yield the target ketone.
Both pathways leverage common, well-characterized precursors and reaction classes, offering flexibility in synthetic planning. We will first detail the Friedel-Crafts pathway as the primary methodology before presenting the Grignard route as a robust alternative.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the key bond formations and the precursor molecules required for each proposed pathway.
Caption: Retrosynthetic analysis of the target molecule.
Primary Methodology: The Friedel-Crafts Acylation Pathway
This pathway is a classic and reliable method for forging aryl-ketone bonds. It involves three main stages: construction of the benzoxazole acetic acid, activation to the acyl chloride, and the final Lewis acid-catalyzed acylation.
Caption: Workflow for the Friedel-Crafts Acylation Pathway.
Causality and Experimental Design
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Stage 1 - Precursor Synthesis: The reaction between 2-aminophenol and a malonic acid derivative is a standard method for creating 2-carboxymethyl substituted benzoxazoles. Diethyl malonate is a common and cost-effective choice. The reaction proceeds via initial amide formation, followed by cyclization and subsequent saponification and decarboxylation upon heating to yield the desired acetic acid derivative.
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Stage 2 - Electrophile Activation: A carboxylic acid is not electrophilic enough to participate in a Friedel-Crafts reaction. Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a necessary activation step. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the acid.
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Stage 3 - C-C Bond Formation: The Friedel-Crafts acylation is the key step.[1] Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich tert-butylbenzene ring. The reaction is typically run in an inert, anhydrous solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control reactivity and minimize side reactions. A crucial part of the protocol is the aqueous workup, which quenches the reaction and hydrolyzes the aluminum-ketone complex to liberate the final product.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(Benzoxazol-2-yl)acetic acid
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To a round-bottom flask, add 2-aminophenol (1.0 eq) and diethyl malonate (1.2 eq).
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Heat the mixture with stirring to 160-180 °C for 2-3 hours. Ethanol will distill off.
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Cool the reaction mixture to approximately 100 °C and add a 10% aqueous sodium hydroxide solution.
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Reflux the mixture for 1 hour to ensure complete hydrolysis of the intermediate ester.
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Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(benzoxazol-2-yl)acetic acid.
Stage 2: Synthesis of 2-(Benzoxazol-2-yl)acetyl chloride
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In a fume hood, suspend 2-(benzoxazol-2-yl)acetic acid (1.0 eq) in anhydrous toluene.
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Add thionyl chloride (1.5 eq) dropwise at room temperature.
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Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.
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Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
Stage 3:
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To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the crude 2-(benzoxazol-2-yl)acetyl chloride (1.0 eq) and tert-butylbenzene (1.1 eq) in anhydrous DCM.
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Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
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Carefully quench the reaction by slowly pouring it over crushed ice containing a small amount of concentrated HCl.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure title compound.
Quantitative Data Summary
| Stage | Reactant 1 | Reactant 2 | Key Reagent | Conditions | Typical Yield |
| 1 | 2-Aminophenol | Diethyl Malonate | NaOH (hydrolysis) | 160-180°C, then reflux | 75-85% |
| 2 | Acetic Acid Derivative | Thionyl Chloride | DMF (cat.) | Reflux, 2-3 h | >95% (crude) |
| 3 | Acyl Chloride | tert-Butylbenzene | AlCl₃ | 0°C to RT, 4-5 h | 60-75% |
Alternative Methodology: The Grignard Reaction Pathway
This pathway offers a powerful alternative centered on organometallic chemistry. The key step is the nucleophilic attack of a custom-prepared Grignard reagent on a nitrile.
Caption: Workflow for the Grignard Reaction Pathway.
Causality and Experimental Design
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Stage 1 - Precursor Synthesis: 2-Cyanomethylbenzoxazole is readily prepared by the condensation of 2-aminophenol with ethyl cyanoacetate.[4] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or by heating to drive off water and ethanol.
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Stage 2 - Nucleophile Preparation: The Grignard reagent is a potent carbon nucleophile but is also a very strong base, making it highly reactive with water and other protic sources.[5][6] Its preparation requires strictly anhydrous conditions, typically using flame-dried glassware and anhydrous ether as the solvent.[6] The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond of 4-bromo-tert-butylbenzene.
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Stage 3 - C-C Bond Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms an intermediate magnesium salt of an imine. This intermediate is stable until an acidic workup is performed. The addition of aqueous acid protonates the imine, which rapidly hydrolyzes to the corresponding ketone, yielding the final product.
Comparative Insights
The Grignard pathway can be advantageous if the Friedel-Crafts acylation proves problematic, for instance, due to substrate incompatibility with strong Lewis acids. However, the stringent requirement for anhydrous conditions during the preparation and use of the Grignard reagent is its primary operational challenge.
Product Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
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¹H NMR: Expected signals would include a singlet for the nine tert-butyl protons (~1.3 ppm), a singlet for the methylene protons, and distinct aromatic protons for both the benzoxazole and the 4-substituted phenyl rings.[1][7]
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¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the quaternary tert-butyl carbon, and the various aromatic and heterocyclic carbons.
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FTIR: A strong absorption band corresponding to the ketone C=O stretch is expected around 1680–1700 cm⁻¹. Vibrations for the benzoxazole ring system will also be present.[1]
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Mass Spectrometry (MS): Will confirm the molecular weight (C₁₉H₁₉NO₂, MW: 293.36 g/mol ) and provide fragmentation patterns consistent with the structure, such as the loss of the tert-butyl group.[1][7]
Safety and Handling
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Thionyl Chloride & Aluminum Chloride: Both are corrosive and react violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Grignard Reagents: Highly flammable and extremely reactive with water and atmospheric moisture. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
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Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should occur in a well-ventilated fume hood.
Conclusion
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be reliably achieved through multiple strategic pathways. The Friedel-Crafts acylation route offers a robust and scalable method leveraging classic electrophilic aromatic substitution. The alternative Grignard reaction pathway provides a powerful organometallic approach to the key C-C bond formation. The choice between these methods will depend on available starting materials, laboratory capabilities, and the specific requirements of the research program. This guide provides the foundational knowledge and procedural detail for researchers to confidently undertake the synthesis of this valuable chemical scaffold.
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